N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The compound also contains a trifluoromethyl group and a chloromethyl group .Scientific Research Applications
Structural Analysis and Intermolecular Interactions
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide and its derivatives have been the subject of structural analysis to understand their intermolecular interactions. For instance, studies have demonstrated that molecules of similar compounds exhibit a ‘V’ shape and engage in a variety of intermolecular interactions such as N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds, alongside C–H···π, C–Cl···π, and C–O···π interactions, which collectively generate three-dimensional arrays. These interactions are crucial for understanding the molecular assembly and potential applications in material science and drug design (Boechat et al., 2011).
Anticancer Activities
Some derivatives of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide have been investigated for their potential anticancer activities. For example, compounds synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds showed reasonable anticancer activity against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Activities
Additionally, some thiazole derivatives, including those similar to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide, have demonstrated antimicrobial and antifungal activities. A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized, showing in vitro antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Metabolism Studies
Metabolism studies of compounds structurally related to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide have provided insights into their biological transformation. For example, 2-acetamido-4-(chloromethyl)thiazole, a compound with a similar structure, showed distinct metabolic pathways in germfree versus conventional rats, highlighting the role of microbial flora in metabolite formation. These findings have implications for understanding the pharmacokinetics and toxicity of such compounds (Bakke et al., 1981).
Future Directions
The future directions for research on “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” and similar compounds could include further exploration of their antimicrobial and anticancer activities, as well as their potential use as lead compounds for rational drug designing .
properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-8(20)19(12-18-10(6-14)7-21-12)11-4-2-9(3-5-11)13(15,16)17/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAWMRIUYZEKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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